molecular formula C9H10N2 B083513 2,3-Dimethyl-7-azaindole CAS No. 10299-69-1

2,3-Dimethyl-7-azaindole

Cat. No.: B083513
CAS No.: 10299-69-1
M. Wt: 146.19 g/mol
InChI Key: MXNHEZZBSKBOHW-UHFFFAOYSA-N
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Description

2,3-Dimethyl-7-azaindole is a heterocyclic compound that features a fused pyrrole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-7-azaindole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Madelung synthesis and Fischer indole synthesis are often modified to prepare this compound . These methods typically involve the use of alkyl and aryl substituted derivatives, which are subjected to cyclization reactions to form the desired pyrrolo[2,3-b]pyridine structure.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory-scale syntheses, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethyl-7-azaindole undergoes various chemical reactions, including nitration, nitrosation, bromination, and iodination . These reactions typically occur at the 3-position of the pyridine ring, although nitration at the 2-position has also been observed.

Common Reagents and Conditions:

    Nitration: Nitric acid and sulfuric acid are commonly used reagents.

    Nitrosation: Nitrous acid is typically employed.

    Bromination and Iodination: Bromine and iodine, often in the presence of a catalyst, are used.

Major Products: The major products of these reactions include nitrated, nitrosated, brominated, and iodinated derivatives of this compound, which can be further utilized in various chemical applications.

Scientific Research Applications

. Some key areas include:

Comparison with Similar Compounds

Uniqueness: 2,3-Dimethyl-7-azaindole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit fibroblast growth factor receptors with high potency sets it apart from other similar compounds .

Properties

IUPAC Name

2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-6-7(2)11-9-8(6)4-3-5-10-9/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXNHEZZBSKBOHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=CC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10501553
Record name 2,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10501553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10299-69-1
Record name 2,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10501553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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